2-Bromo-4-iodo-6-nitroaniline

Chemoselective cross-coupling Sequential functionalization Oxidative addition mechanism

Sequential C-C bond formation on polyhalogenated arenes often demands tedious protection/deprotection steps. 2-Bromo-4-iodo-6-nitroaniline solves this by embedding two halogen leaving groups with a pronounced reactivity differential (para-C-I >> ortho-C-Br). This enables a clean, two-step diversification sequence: - First Suzuki-Miyaura coupling selectively engages the para-iodo site at room temperature to 50°C, preserving the ortho-bromo substituent. - A second, higher-temperature coupling then functionalizes the remaining C-Br position, delivering trisubstituted arenes without statistical mixtures. The nitro group can be reduced post-coupling to unlock additional amidation or Buchwald-Hartwig vectors. Supplied as an orange solid at ≥95% purity; store at 0°C and ship under ambient conditions.

Molecular Formula C6H4BrIN2O2
Molecular Weight 342.92 g/mol
Cat. No. B1646266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodo-6-nitroaniline
Molecular FormulaC6H4BrIN2O2
Molecular Weight342.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)Br)I
InChIInChI=1S/C6H4BrIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2
InChIKeyCCWHFGPCNWHKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodo-6-nitroaniline (CAS 873980-29-1): Ortho-Bromo/Para-Iodo/Nitro-Substituted Aniline Building Block for Chemoselective Sequential Functionalization


2-Bromo-4-iodo-6-nitroaniline (CAS 873980-29-1, molecular formula C₆H₄BrIN₂O₂, MW 342.92 g/mol) is a polyhalogenated nitroaniline derivative bearing three distinct substituents on a single benzene ring: an ortho-bromo, a para-iodo, and an ortho-nitro group relative to the aniline NH₂ . The compound is typically supplied as an orange solid at ≥95% purity . It is prepared from 2-bromo-6-nitroaniline via electrophilic iodination with N-iodosuccinimide (NIS) in acetic acid at 50 °C, yielding the crude product as an orange solid . Its defining structural feature is the simultaneous presence of two different halogen leaving groups (Br and I) on the same aromatic scaffold, combined with a strongly electron-withdrawing nitro substituent. This unique substitution pattern makes the compound a strategically valuable intermediate for chemoselective, sequential cross-coupling strategies, where the pronounced reactivity differential between the C–I and C–Br bonds enables staged, site-selective C–C bond formation [1].

Why 2-Bromo-4-iodo-6-nitroaniline Cannot Be Replaced by Single-Halogen or Symmetric Dihalogen Aniline Analogs


Substituting 2-bromo-4-iodo-6-nitroaniline with simpler in-class analogs (e.g., 2-bromo-6-nitroaniline, 4-iodo-2-nitroaniline, or 2,4-dibromo-6-nitroaniline) eliminates the core synthetic value proposition: the ability to perform two orthogonal, chemoselective cross-coupling reactions at distinct aromatic positions on the same scaffold without protecting-group manipulation. The para-C–I bond undergoes oxidative addition with Pd(0) or Ni(0) catalysts via a fundamentally different mechanistic pathway—associative displacement—compared with the dissociative pathway required for the ortho-C–Br bond, translating to a substantial rate differential that enables exclusive C–I coupling in the first step while leaving the C–Br bond intact for subsequent diversification [1][2]. Single-halogen analogs (e.g., 2-bromo-6-nitroaniline or 4-iodo-2-nitroaniline) offer only one coupling site before requiring additional halogenation steps. Symmetric dihalogen analogs (e.g., 2,4-dibromo-6-nitroaniline) lack the intrinsic chemoselectivity that the Br/I pair provides, leading to statistical product mixtures under non-optimized conditions [3]. Furthermore, the specific ortho-Br/para-I arrangement places the more reactive iodine at the sterically less hindered para position, maximizing accessibility for the first coupling event—a positional advantage lost in the 4-bromo-2-iodo regioisomer (CAS 180624-08-2), where the iodine occupies the sterically congested ortho site .

Quantitative Comparative Evidence for 2-Bromo-4-iodo-6-nitroaniline vs. Closest Analogs: Chemoselectivity, Electronic, Steric, and Synthetic Differentiation


Evidence 1: Chemoselective C–I Over C–Br Cross-Coupling—Mechanistic Basis for Orthogonal Sequential Functionalization

2-Bromo-4-iodo-6-nitroaniline enables chemoselective C–I bond functionalization in the presence of the C–Br bond. The mechanistic origin of this selectivity is established: with Pd(Q-phos-tol)₂, iodobenzene undergoes oxidative addition via irreversible associative phosphine displacement, while bromobenzene proceeds through rate-limiting phosphine dissociation—a mechanistically distinct, slower pathway [1]. The Science of Synthesis reference work explicitly states that 'chemoselective cross coupling at the aryl C—I bond can be achieved in the presence of chloride, bromide, 4-toluenesulfonate, and aldehyde substituents on the aryl ring' [2]. For bromo(iodo)arenes specifically, Ying et al. (2023) demonstrated a general Ni-catalyzed C(sp²)–I selective cross-electrophile coupling (XEC) with 'excellent C(sp²)–I selectivity,' and DFT calculations revealed two distinct oxidative addition pathways for the Niᴵ–alkyl complex to the C(sp²)–I bond [3]. In contrast, the comparator 2,4-dibromo-6-nitroaniline presents two chemically equivalent C–Br bonds, precluding intrinsic site-selectivity without external differentiation strategies.

Chemoselective cross-coupling Sequential functionalization Oxidative addition mechanism

Evidence 2: Electronic Differentiation—Hammett Substituent Constants and Basicity Modulation vs. Symmetric Dihalogen Analog

The para-iodo and para-bromo substituents exert quantitatively different electronic effects on the aniline nitrogen, which influences both the NH₂ nucleophilicity (relevant for amidation and diazotization) and the electron density of the aromatic ring (relevant for electrophilic aromatic substitution and SNAr reactivity). The Hammett σₚ constant for iodo is +0.276, compared with +0.232 for bromo—a difference of Δσₚ = +0.044, representing an approximately 19% greater inductive electron-withdrawing effect for para-iodo vs. para-bromo [1]. The nitro group (σₚ = +0.778) dominates the overall electronic landscape, but the differential Br/I electronic contribution becomes relevant when considering the NH₂ group basicity: potentiometric titrations of 22 substituted anilines in nitrobenzene solvent established the basicity-decreasing order for halogens as a function of both identity and ring position [2]. This means 2-bromo-4-iodo-6-nitroaniline has a measurably lower NH₂ basicity than 2,4-dibromo-6-nitroaniline, which can affect yield and selectivity in reactions where the aniline nitrogen participates (e.g., diazonium salt formation, Buchwald–Hartwig amination as nucleophile precursor) [3].

Electronic effects Hammett constants Aniline basicity

Evidence 3: Intramolecular NH···Halogen Hydrogen Bonding in 2-Halo-6-nitroanilines and Its Modulation by the 4-Substituent

Infrared spectroscopic studies by Dyall (1970) on 2-substituted 4-nitroanilines demonstrated that the ease of forming a second intermolecular N–H···acceptor hydrogen bond decreases in the order: hydrogen > methyl > bromo, methoxyl > nitro [1]. Weak intramolecular hydrogen bonds are experimentally detected in 2-iodo- and 2-bromo-aniline, and critically, 'such bonds can be strengthened by introduction of a 4-nitro substituent' [1]. For the target compound, this means the ortho-NH₂ group engages in a weak intramolecular NH···Br interaction that is reinforced by the electron-withdrawing 6-nitro group, while the para-iodo substituent provides an additional heavy-atom polarizable site for intermolecular halogen bonding in the solid state. This dual non-covalent interaction profile—intramolecular NH···Br hydrogen bonding combined with intermolecular C–I···O/N halogen bonding—is absent in the symmetric 2,4-dibromo-6-nitroaniline analog, where both halogens are bromine and the intermolecular halogen bonding capacity is reduced (Br has a smaller σ-hole and lower polarizability than I) [2]. The crystal structure of 2-bromo-6-nitroaniline (the precursor compound) has been solved, revealing Br atom engagement in specific Br···π and C–H···Br interactions, with the interaction profile modulated by NH₂ group position [2].

Intramolecular hydrogen bonding Conformational preorganization NH stretching frequency

Evidence 4: Regioisomeric Advantage—Para-Iodo vs. Ortho-Iodo Positional Accessibility for Sterically Demanding Cross-Coupling

The specific ortho-Br/para-I substitution pattern in the target compound places the more reactive iodine atom at the sterically less hindered para position. This positional arrangement is the inverse of its regioisomer 4-bromo-2-iodo-6-nitroaniline (CAS 180624-08-2). Kinetic studies on the oxidative addition of ortho-substituted aryl halides to Pd(0) complexes have established that oxidative addition is slower for ortho-substituted aryl halides than for the corresponding meta- or para-substituted aryl halides, an effect attributed to steric hindrance and electronic donor effects from the ortho substituent [1]. Critically, this decelerating effect is less important for aryl bromides than for aryl iodides, but ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligands [1]. Thus, in the target compound, the iodine at the para position experiences minimal steric hindrance during oxidative addition, whereas in the 4-bromo-2-iodo regioisomer, the iodine at the ortho position (adjacent to both the NH₂ and the NO₂ groups) experiences substantial steric congestion that retards the first coupling step [1]. From a procurement perspective, the regioisomer 4-bromo-2-iodo-6-nitroaniline is commercially available (e.g., Aladdin B191660-250mg, ¥244.00) , providing a direct availability comparison.

Steric accessibility Regioisomer comparison Oxidative addition kinetics

Evidence 5: Synthetic Route Specificity—Single-Step Iodination from 2-Bromo-6-nitroaniline with Defined Yield and Regiochemical Fidelity

The target compound is prepared from commercially available 2-bromo-6-nitroaniline (CAS 59255-95-7) via a single-step electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 50 °C, as described in patent CN108314680 . The reaction is inherently para-selective relative to the NH₂ group: the amino substituent is a strong ortho/para-director, and with the ortho position already occupied by bromine, iodination occurs exclusively at the para position (C-4), yielding 9 g of crude orange solid product from 5.65 g (26.0 mmol) of starting material . In contrast, the regioisomer 4-bromo-2-iodo-6-nitroaniline (CAS 180624-08-2) is prepared from 4-bromo-2-nitroaniline using iodine and silver(I) sulfate in ethanol—a different route using a more expensive iodination system [1]. The NIS/AcOH method for the target compound uses milder conditions (50 °C, overnight) and avoids transition-metal additives, making it a more operationally straightforward preparation that can inform procurement decisions when considering in-house synthesis vs. commercial sourcing.

Synthetic route Electrophilic iodination Regioselectivity

Highest-Value Application Scenarios for 2-Bromo-4-iodo-6-nitroaniline Based on Quantitative Differentiation Evidence


Scenario 1: Divergent Synthesis of Polysubstituted Aniline Libraries via Sequential Orthogonal Cross-Coupling

The primary application scenario leverages the chemoselective C–I vs. C–Br oxidative addition differential [1][2]. In a typical sequence, a first Suzuki–Miyaura coupling with an arylboronic acid is performed under mild Pd catalysis (e.g., Pd(PPh₃)₄, room temperature to 50 °C), selectively engaging the para-C–I bond while leaving the ortho-C–Br bond intact. The resulting 4-aryl-2-bromo-6-nitroaniline intermediate can then be subjected to a second, higher-temperature coupling with a different coupling partner to functionalize the C–Br position. This two-step, one-scaffold diversification strategy is directly supported by the mechanistic evidence that C–I oxidative addition proceeds via an associative pathway with a lower kinetic barrier than C–Br [1], and by the explicit literature precedent for chemoselective C–I coupling in the presence of bromide substituents [2]. The nitro group can subsequently be reduced to the corresponding aniline, enabling further functionalization (e.g., amidation, diazotization, Buchwald–Hartwig coupling), yielding trisubstituted arenes with three distinct vectors of diversification.

Scenario 2: Medicinal Chemistry Scaffold Diversification for Structure–Activity Relationship (SAR) Exploration

In drug discovery programs, 2-bromo-4-iodo-6-nitroaniline serves as a compact, highly functionalized core scaffold for generating diverse compound libraries. The three orthogonally addressable functional groups (C–I, C–Br, NO₂→NH₂) enable systematic variation at three positions around the benzene ring. The Hammett electronic differentiation between para-iodo (σₚ = +0.276) and para-bromo (σₚ = +0.232) means the first coupling at the iodo position installs the substituent at the site with stronger electron withdrawal, which may influence the electronic properties of downstream intermediates [3]. The regioisomeric advantage—iodine at the sterically accessible para position rather than the congested ortho position as in 4-bromo-2-iodo-6-nitroaniline—is particularly relevant when coupling with sterically demanding boronic acids or when using bulky phosphine ligands, where para-C–I oxidative addition kinetics significantly outperform ortho-C–I [4]. This scenario is further supported by the Ni-catalyzed cross-electrophile coupling methodology that has been validated on bromo(iodo)arene substrates for constructing medicinally relevant quaternary carbon centers [2].

Scenario 3: Crystal Engineering and Halogen-Bonded Co-Crystal Design

The differentiated halogen bonding capacity of the Br and I substituents—arising from their different σ-hole magnitudes (I > Br, consistent with polarizability: I = 5.35 ų vs. Br = 3.05 ų) and different interaction geometries observed in crystal structures of related bromonitroanilines [5]—makes 2-bromo-4-iodo-6-nitroaniline a candidate tecton for supramolecular crystal engineering. The intramolecular NH···Br hydrogen bond, whose presence has been spectroscopically detected in 2-bromo-anilines and shown to be strengthened by nitro substitution [6], preorganizes the molecular conformation, while the para-iodo substituent provides a strong, directional halogen bonding donor site for co-crystallization with Lewis-basic co-formers. This dual non-covalent interaction profile is inaccessible with symmetric dihalogen analogs (e.g., 2,4-dibromo-6-nitroaniline) where both halogen bonding sites have equivalent, weaker σ-hole character, or with single-halogen analogs that lack a second halogen interaction site.

Scenario 4: Synthetic Methodology Development—Chemoselectivity Probe for New Catalytic Systems

The intrinsic C–I/C–Br reactivity differential in 2-bromo-4-iodo-6-nitroaniline makes it a valuable probe substrate for evaluating the chemoselectivity of new cross-coupling catalysts and methodologies. As demonstrated by Ying et al. (2023) for the Ni-catalyzed XEC system and by the Science of Synthesis compilation for Negishi couplings, bromo(iodo)arenes serve as benchmark substrates to quantify C(sp²)–I selectivity [2]. The presence of the strongly electron-withdrawing nitro group (σₚ = +0.778) additionally makes this compound a challenging, electron-deficient substrate that tests catalyst tolerance to reducible functional groups [3]. Researchers developing new catalytic systems for selective polyhalogenated arene functionalization can use this compound to benchmark selectivity ratios, competing reaction pathways, and functional group compatibility, with the explicit quantitative comparator being the outcome (isolated yield ratio of C–I vs. C–Br coupling products) when the compound is subjected to a single set of coupling conditions.

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